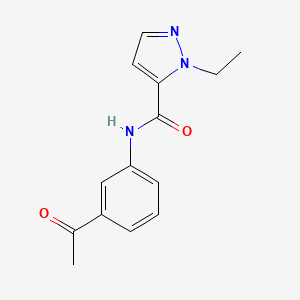![molecular formula C19H25N5O2 B6049193 4-[4-(2-furoyl)-1-piperazinyl]-2-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B6049193.png)
4-[4-(2-furoyl)-1-piperazinyl]-2-methyl-6-(1-piperidinyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(2-furoyl)-1-piperazinyl]-2-methyl-6-(1-piperidinyl)pyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as PNU-142633 and is a selective antagonist of the α7 nicotinic acetylcholine receptor.
Mécanisme D'action
The mechanism of action of 4-[4-(2-furoyl)-1-piperazinyl]-2-methyl-6-(1-piperidinyl)pyrimidine involves the selective blockade of the α7 nicotinic acetylcholine receptor. This receptor is involved in various physiological processes such as learning and memory, attention, and synaptic plasticity. The blockade of this receptor by 4-[4-(2-furoyl)-1-piperazinyl]-2-methyl-6-(1-piperidinyl)pyrimidine leads to the inhibition of excessive glutamate release, reduction of oxidative stress, and suppression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[4-(2-furoyl)-1-piperazinyl]-2-methyl-6-(1-piperidinyl)pyrimidine have been extensively studied in preclinical models. This compound has shown to improve cognitive function, reduce inflammation, and promote neuroprotection in various animal models of neurological disorders. It has also shown to have anxiolytic and antidepressant effects in preclinical models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-[4-(2-furoyl)-1-piperazinyl]-2-methyl-6-(1-piperidinyl)pyrimidine in lab experiments are its high potency, selectivity, and favorable pharmacokinetic properties. However, the limitations of using this compound in lab experiments are its high cost and limited availability.
Orientations Futures
The future directions for research on 4-[4-(2-furoyl)-1-piperazinyl]-2-methyl-6-(1-piperidinyl)pyrimidine include the development of more potent and selective analogs, the investigation of its therapeutic potential in various neurological and psychiatric disorders, and the exploration of its mechanism of action in detail. Additionally, the use of this compound in combination with other drugs or therapies can also be explored to enhance its therapeutic efficacy.
Conclusion:
In conclusion, 4-[4-(2-furoyl)-1-piperazinyl]-2-methyl-6-(1-piperidinyl)pyrimidine is a promising chemical compound that has shown potential therapeutic applications in various neurological and psychiatric disorders. The selective antagonist activity of this compound on the α7 nicotinic acetylcholine receptor has been extensively studied in preclinical models, and it has shown to improve cognitive function, reduce inflammation, and promote neuroprotection. The future directions for research on this compound include the development of more potent and selective analogs, investigation of its therapeutic potential in various disorders, and exploration of its mechanism of action in detail.
Méthodes De Synthèse
The synthesis of 4-[4-(2-furoyl)-1-piperazinyl]-2-methyl-6-(1-piperidinyl)pyrimidine involves the reaction between 4-(2-furoyl)piperazine and 2-methyl-6-(1-piperidinyl)pyrimidine. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon. The yield of this synthesis method is usually high, and the purity of the compound can be easily achieved through recrystallization.
Applications De Recherche Scientifique
The α7 nicotinic acetylcholine receptor is a potential therapeutic target for various neurological and psychiatric disorders such as Alzheimer's disease, schizophrenia, and depression. The selective antagonist activity of 4-[4-(2-furoyl)-1-piperazinyl]-2-methyl-6-(1-piperidinyl)pyrimidine on the α7 nicotinic acetylcholine receptor has been extensively studied in preclinical models. This compound has shown promising results in improving cognitive function, reducing inflammation, and promoting neuroprotection in various animal models of neurological disorders.
Propriétés
IUPAC Name |
furan-2-yl-[4-(2-methyl-6-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O2/c1-15-20-17(22-7-3-2-4-8-22)14-18(21-15)23-9-11-24(12-10-23)19(25)16-6-5-13-26-16/h5-6,13-14H,2-4,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJCDQCVKXWEWID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC=CO3)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-fluorobenzyl)-2-[(methylthio)acetyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6049112.png)
![N-[1-(4-ethoxyphenyl)-1-methylethyl]-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B6049122.png)

![4-chloro-5-[(diethylamino)sulfonyl]-2-(isobutylamino)benzoic acid](/img/structure/B6049128.png)
![ethyl [3-[5-bromo-2-(methylamino)phenyl]-2-oxo-1(2H)-quinoxalinyl]acetate](/img/structure/B6049130.png)
![2-[(3-chloro-4-methylphenyl)imino]-5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-1,3-thiazolidin-4-one](/img/structure/B6049133.png)
![7-(2,2-dimethylpropyl)-2-(3-thienylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6049137.png)
![methyl 4-(5-{[2-(2-ethoxy-2-oxoethyl)-1-piperidinyl]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B6049149.png)
![1-[isopropyl(methyl)amino]-3-[2-methoxy-4-(4-thiomorpholinylmethyl)phenoxy]-2-propanol](/img/structure/B6049150.png)
![2-[4-{[3-(2,5-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6049156.png)


![N-[(5-chloro-1H-indol-2-yl)methyl]-2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6049166.png)
![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B6049195.png)